molecular formula C17H18FN3O2 B4508413 6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone

6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4508413
M. Wt: 315.34 g/mol
InChI Key: WJFMVRXIVNOHNV-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18FN3O2 and its molecular weight is 315.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.13830499 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic and Anti-inflammatory Activities

A significant body of research has focused on the synthesis of derivatives of pyridazinone, including compounds similar to 6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone, for their potential analgesic and anti-inflammatory activities. For example, a series of arylpyridazinone derivatives, including those with fluorophenyl and piperazinyl structures, have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory effects, showing promising results without significant gastric ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005), (Dündar et al., 2007).

Antimycobacterial and Antimicrobial Activities

Derivatives of pyridazinone have also been explored for their antimicrobial properties. For instance, fluorinated benzothiazolo imidazole compounds have been synthesized and shown to exhibit promising anti-microbial activity, indicating the potential of fluorophenyl derivatives in antimicrobial applications (Sathe et al., 2011).

Anticancer and Antioxidant Activities

Research into the synthesis of new pyridazinone derivatives with potential antioxidant activity has been conducted, highlighting the possibility of utilizing these compounds in the development of cancer treatment options. The synthesis of 3(2h)-one pyridazinone derivatives has demonstrated in-vitro antioxidant activity, suggesting their utility in anticancer strategies (Mehvish & Kumar, 2022).

Properties

IUPAC Name

6-(2-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-7-3-2-6-13(14)15-8-9-16(22)21(19-15)12-17(23)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFMVRXIVNOHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
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6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone

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